
2,5-Dimethyl-3-furoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-3-furoic acid can be synthesized through several methods. One common route involves the hydrolysis of ethyl 2,5-dimethylfuran-3-carboxylate. The process typically involves the following steps:
- Dissolve ethyl 2,5-dimethylfuran-3-carboxylate in anhydrous methanol.
- Add a 2M sodium hydroxide solution to the mixture and heat at 60°C for 2 hours.
- Remove the methanol under reduced pressure and adjust the pH to 1 to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis from ethyl 2,5-dimethylfuran-3-carboxylate can be scaled up for
Biological Activity
2,5-Dimethyl-3-furoic acid (DMFA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential applications, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 140.14 g/mol
- Melting Point : 137-140 °C
- SMILES : CC1=CC(C(=O)O)=C(C)O1
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of DMFA and its derivatives. Notably, DMFA has been incorporated into organotin(IV) complexes which exhibited cytotoxic activity against various human tumor cell lines. For example, one study reported that complexes formed with DMFA demonstrated significant inhibition of cancer cell proliferation, suggesting that DMFA can enhance the efficacy of metal-based anticancer agents .
2. Cytotoxicity Studies
Cytotoxicity assays conducted on different cell lines have shown that DMFA and its metal complexes possess varying degrees of cytotoxic activity. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
DMFA | MCF-7 | 25 |
DMFA-Sn | MCF-7 | 15 |
DMFA-Ga | A549 | 20 |
3. Antimicrobial Activity
DMFA has also been evaluated for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains. For instance, DMFA showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent .
The biological activity of DMFA can be attributed to its ability to interact with cellular targets, leading to alterations in cell signaling pathways. Specifically, the carboxylic acid functional group is believed to play a crucial role in its interaction with biological macromolecules, enhancing its bioactivity.
Case Study 1: Organotin Complexes
A study investigated the synthesis and biological evaluation of organotin(IV) complexes with DMFA as a ligand. The results indicated that these complexes had enhanced cytotoxicity compared to free DMFA alone, highlighting the importance of metal coordination in improving biological activity .
Case Study 2: Antimicrobial Evaluation
In another study, DMFA was tested against a panel of microbial pathogens. The results demonstrated that DMFA possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .
Scientific Research Applications
Chromatographic Applications
1. High-Performance Liquid Chromatography (HPLC)
2,5-Dimethyl-3-furoic acid can be effectively analyzed using reverse-phase HPLC techniques. A study demonstrated that utilizing a Newcrom R1 column allowed for the separation of this compound under mild conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid as an additive for optimal results . This method is scalable and suitable for preparative separations, which are crucial in pharmacokinetic studies.
2. Ion-Exclusion Chromatography
Another method involves ion-exclusion chromatography for determining furanic compounds in traditional balsamic vinegars. Here, 0.01N phosphoric acid serves as the mobile phase, with varying percentages of acetonitrile to optimize the retention times of furanic compounds . The repeatability and reproducibility of this method were satisfactory, making it a reliable technique for analyzing complex mixtures containing this compound.
Pharmaceutical Applications
1. Drug Development
In pharmaceutical research, this compound plays a role in the development of drug formulations. Its compatibility with various solvents and stability under different conditions make it a candidate for use in drug delivery systems . Studies have shown that it can be utilized as a reference substance in pharmacopoeial methods to ensure the quality and efficacy of pharmaceutical products.
2. Synthesis of Bio-Based Monomers
Recent advancements have highlighted the potential of this compound as a precursor for synthesizing bio-based monomers such as 2,5-furandicarboxylic acid (FDCA). FDCA is considered an important platform molecule due to its applications in producing bioplastics that can replace fossil-derived materials . The conversion processes often involve palladium-based catalysts under controlled conditions to achieve high yields.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended methodologies for characterizing the molecular structure of 2,5-dimethyl-3-furoic acid?
- Methodology : Use Density Functional Theory (DFT) calculations with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) to predict molecular geometry and vibrational spectra. Experimental validation via Fourier-transform infrared (FTIR) and Raman spectroscopy is critical for confirming theoretical predictions. Cross-reference results with X-ray crystallography if single crystals are obtainable .
- Key Considerations : Address discrepancies between theoretical and experimental vibrational frequencies by adjusting basis sets or incorporating solvent effects.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Protocol : Store in a cool (<25°C), dry environment away from incompatible materials (strong acids/alkalis, oxidizing agents). Use chemical fume hoods for handling, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Monitor for decomposition under heat, which may release toxic fumes (e.g., CO, CO₂) .
- Data Gap : Limited reactivity data in SDS requires empirical testing for stability under specific reaction conditions.
Q. What synthetic routes are available for this compound, and how can yield be optimized?
- Synthesis Pathways :
- Oxidation of 2,5-dimethylfuran : Use catalytic systems like TEMPO/NaClO in aqueous conditions.
- Carboxylation : Employ CO₂ under high-pressure conditions with metal catalysts (e.g., Cu or Pd-based systems) .
- Optimization : Adjust reaction temperature (80–120°C) and solvent polarity (e.g., DMSO or THF) to enhance selectivity. Monitor by HPLC for intermediate byproducts.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability and decomposition profiles of this compound?
- Experimental Design : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map thermal stability. Compare decomposition products under inert vs. oxidative atmospheres using GC-MS. Replicate conditions from conflicting studies (e.g., varying heating rates) to identify critical thresholds .
- Case Study : One study reports stability up to 150°C, while another notes decomposition at 120°C—this may arise from impurities or differing experimental setups.
Q. What strategies are effective for analyzing trace impurities in this compound samples?
- Analytical Workflow :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect polar impurities (e.g., unreacted furan derivatives).
- Nuclear Magnetic Resonance (NMR) : Use ¹H-¹³C HSQC to identify structural analogs or dimerization byproducts.
Q. How can the coordination chemistry of this compound be exploited for material science applications?
- Case Study : React with trimethylgallium to form dimeric complexes (e.g., [Me₂Ga(μ-O₂C-Fur)]₂), characterized by X-ray diffraction and FTIR. These complexes may serve as precursors for bio-based polymers or catalysts .
- Challenges : Address ligand steric effects and solubility limitations in nonpolar solvents.
Q. What computational approaches are suitable for predicting the toxicity profile of this compound when experimental data is limited?
- Strategy : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate acute toxicity (e.g., LD50). Validate with in vitro assays (e.g., Ames test for mutagenicity). Cross-reference with structurally similar compounds (e.g., furan-2,5-dicarboxylic acid) .
- Limitations : QSAR may underestimate reactivity due to lack of furan-specific parameters.
Q. How does this compound compare to 2,5-furandicarboxylic acid (FDCA) in polymer synthesis?
- Comparative Analysis :
- Reactivity : FDCA’s dicarboxylic groups enable polycondensation with diols (e.g., ethylene glycol) for high-strength polyesters.
- Modifications : Methyl groups in this compound may reduce crystallinity but enhance thermal stability.
Q. Methodological Tables
Table 1. Key Physicochemical Properties
Property | Value/Method | Source |
---|---|---|
Melting Point | Not reported; estimate via DSC | |
Solubility (H₂O) | ~2 mg/mL (experimental) | |
pKa | Predicted: ~3.5 (carboxylic acid group) |
Table 2. Common Analytical Techniques
Technique | Application | Reference |
---|---|---|
FTIR | Functional group identification | |
LC-MS | Impurity profiling | |
DFT/B3LYP | Molecular geometry prediction |
Properties
IUPAC Name |
2,5-dimethylfuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTHHNPBADVTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212977 | |
Record name | 2,5-Dimethyl-3-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-44-2 | |
Record name | 2,5-Dimethyl-3-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-3-furoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 636-44-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,5-Dimethyl-3-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethyl-3-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-DIMETHYL-3-FUROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD1IB488KN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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